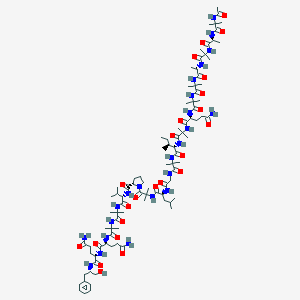
1-(2-Amino-3-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-fluorophenyl)ethanone, also known as 3-Fluoroamphetamine (3-FA), is a synthetic stimulant drug that belongs to the phenethylamine and amphetamine classes. It is a potent and selective dopamine and norepinephrine releasing agent, which leads to increased levels of these neurotransmitters in the brain. 3-FA has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Enantioselective Synthesis and Biological Applications
- Enantioselective synthesis methods have been developed for compounds structurally similar to "1-(2-Amino-3-fluorophenyl)ethanone," demonstrating their importance as intermediates in the production of pharmacologically active agents. For example, the synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, an intermediate in developing drugs against HIV infection and Alzheimer's disease, has been achieved through bioreduction methods. This underscores the compound's role in facilitating the production of enantiomerically pure substances, crucial for drug development (ChemChemTech, 2022).
Antimicrobial Activity
- Derivatives of structurally related compounds have shown significant antimicrobial activity. The synthesis of novel Schiff bases from intermediates similar to "this compound" has led to compounds with excellent antimicrobial properties. This indicates the potential use of "this compound" derivatives in developing new antimicrobial agents (Heliyon, 2019).
Material Science Applications
- Compounds analogous to "this compound" have been used in the study of material sciences, especially in the investigation of molecular structures and photochemical properties. The study of adamantylacetophenones, for instance, reveals the photochemistry and crystal structures of molecules with potential applications in developing new materials with desired photophysical properties (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2015).
Synthesis of Heterocyclic Compounds
- The synthesis of chalcones and other heterocyclic compounds using derivatives similar to "this compound" has been explored, highlighting the compound's versatility as a precursor in organic synthesis. Such studies demonstrate the utility of "this compound" in synthesizing biologically active heterocyclic compounds, which are crucial in medicinal chemistry (Ultrasonics sonochemistry, 2011).
Safety and Hazards
The safety information for 1-(2-Amino-3-fluorophenyl)ethanone includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(2-amino-3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRQOLBJHOAIQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124623-26-3 |
Source


|
| Record name | 1-(2-amino-3-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














